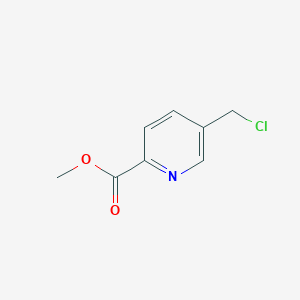
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group at the 5-position and a chloromethyl group at the same position
准备方法
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester can be synthesized through several methods. One common approach involves the chloromethylation of methyl picolinate. This reaction typically uses chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学研究应用
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity is harnessed in the design of inhibitors or activators of specific enzymes or receptors. The picolinate core can also coordinate with metal ions, influencing the compound’s biological activity and stability .
相似化合物的比较
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 6-chloropicolinate
- Methyl 5-bromomethylpicolinate
Uniqueness
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is unique due to the specific positioning of the chloromethyl group at the 5-position, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
属性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC 名称 |
methyl 5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 |
InChI 键 |
VLNWWGBYFYMVIA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


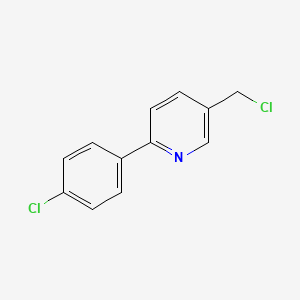
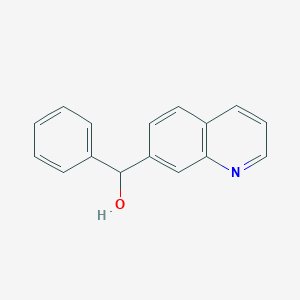
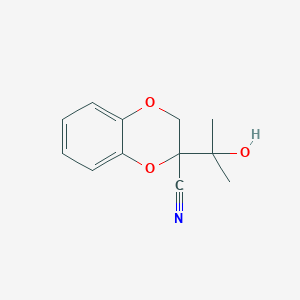
![2-Benzo[b]thiophen-2-ylbenzoxazole-4-carboxylic acid](/img/structure/B8287523.png)
![N-[2-(6-methoxy-3-nitro-2-pyridyl-amino)ethyl]acetamide](/img/structure/B8287528.png)
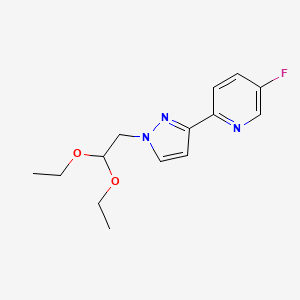
![2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide](/img/structure/B8287548.png)
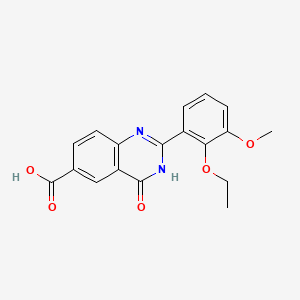
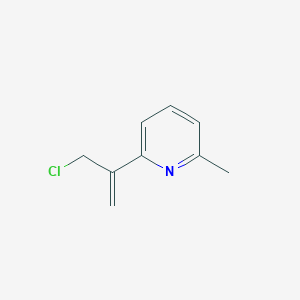
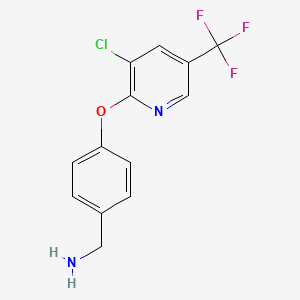
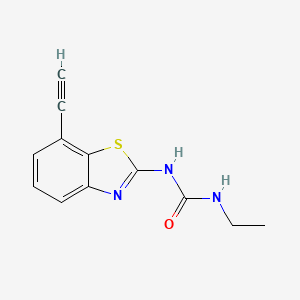
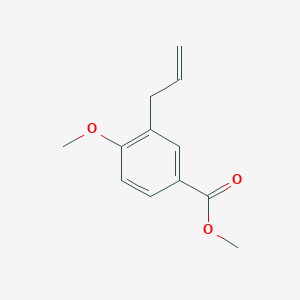
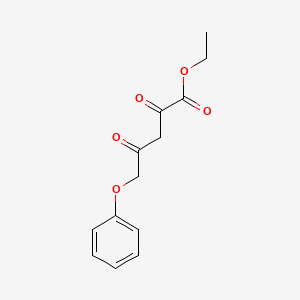
![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)
